N-(4-TERT-BUTYLCYCLOHEXYL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Overview
Description
N-(4-TERT-BUTYLCYCLOHEXYL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE is a complex organic compound with a unique structure that combines a tert-butylcyclohexyl group, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-TERT-BUTYLCYCLOHEXYL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the tert-butylcyclohexyl group, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the acetylation of the piperazine ring to form the desired compound. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(4-TERT-BUTYLCYCLOHEXYL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-TERT-BUTYLCYCLOHEXYL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-TERT-BUTYLCYCLOHEXYL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and compounds with tert-butylcyclohexyl groups. Examples include:
- N-(2-NAPHTHYL)-3,4,5,6-TETRACHLOROPHTHALAMIC ACID
- N-(1-NAPHTHYL)-3,4,5,6-TETRACHLOROPHTHALAMIC ACID
- N-(DIPHENYLMETHYL)-3,4,5,6-TETRACHLOROPHTHALAMIC ACID
Uniqueness
N-(4-TERT-BUTYLCYCLOHEXYL)-2-(4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-[4-[(4-propan-2-yloxyphenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O2/c1-20(2)31-24-12-6-21(7-13-24)18-28-14-16-29(17-15-28)19-25(30)27-23-10-8-22(9-11-23)26(3,4)5/h6-7,12-13,20,22-23H,8-11,14-19H2,1-5H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPSTGYAZXXCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3CCC(CC3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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